molecular formula C18H17N3O3 B12922360 3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl- CAS No. 62513-13-7

3-Isoxazolidinecarboxamide, 5-cyano-N-(2-methoxyphenyl)-2-phenyl-

Cat. No.: B12922360
CAS No.: 62513-13-7
M. Wt: 323.3 g/mol
InChI Key: YTIJACNYOQLUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide is a complex organic compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. This particular compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a phenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide typically involves the following steps:

    Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrile oxide and an alkene to form the isoxazolidine ring.

    Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyano donor.

    Attachment of Methoxyphenyl and Phenyl Groups: These groups are introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of halogenated derivatives and other substituted products.

Scientific Research Applications

5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-N-(2-methoxyphenyl)-2-methyl-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-phenyl-1,4-dihydro-3-pyridinecarboxamide
  • N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide

Uniqueness

5-cyano-N-(2-methoxyphenyl)-2-phenylisoxazolidine-3-carboxamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications.

Properties

CAS No.

62513-13-7

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

5-cyano-N-(2-methoxyphenyl)-2-phenyl-1,2-oxazolidine-3-carboxamide

InChI

InChI=1S/C18H17N3O3/c1-23-17-10-6-5-9-15(17)20-18(22)16-11-14(12-19)24-21(16)13-7-3-2-4-8-13/h2-10,14,16H,11H2,1H3,(H,20,22)

InChI Key

YTIJACNYOQLUOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CC(ON2C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.